6-(Pyrrolidin-3-YL)nicotinaldehyde
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Overview
Description
6-(Pyrrolidin-3-YL)nicotinaldehyde is an organic compound with the molecular formula C10H12N2O It is a derivative of nicotinaldehyde, where the pyridine ring is substituted with a pyrrolidine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-3-YL)nicotinaldehyde typically involves the reaction of nicotinaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-3-YL)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 6-(Pyrrolidin-3-YL)nicotinic acid.
Reduction: 6-(Pyrrolidin-3-YL)nicotinyl alcohol.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
6-(Pyrrolidin-3-YL)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-3-YL)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Pyrrolidinyl)nicotinaldehyde
- 6-(2,6-Dimethylmorpholino)nicotinaldehyde
- 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Uniqueness
6-(Pyrrolidin-3-YL)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-pyrrolidin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c13-7-8-1-2-10(12-5-8)9-3-4-11-6-9/h1-2,5,7,9,11H,3-4,6H2 |
InChI Key |
OZVVANBBZZFBID-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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